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molecular formula C7H4BrNO4 B018962 2-Bromo-4-nitrobenzoic acid CAS No. 16426-64-5

2-Bromo-4-nitrobenzoic acid

Cat. No. B018962
M. Wt: 246.01 g/mol
InChI Key: CEXGTXNIIFSPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834434

Procedure details

2-bromo-4-nitrotoluene (5.00 g, 23.14 mmol) was dissolved into pyridine (23 ml) and water (46 ml). The heterogeneous mixture was heated to 60 ∞C and KMnO4 (18.29 g, 115.7 mmol) was added carefully. The mixture was then heated under reflux overnight. The reaction mixture was filtered and washed with boiling water. The solution was then made acidic and extracted into ethyl acetate, dried over Na2SO4, and the solvent was removed in vacuo. A crude NMR revealed remaining starting material so the solid was taken up in NaOH and washed with hexanes. The aqueous phase was made acidic and the product was extracted into ethyl acetate. The ethyl acetate fractions were combined and dried over Na2SO4 and the solvent was removed in vacuo to yield 3.72 g (65.4%). mp 158°-160C.; 1H NMR (CD3OD) 7.81 (1 H, d, J=8.5 Hz), 8.08 (1 H, d, J=8.5 Hz), 8.30 (1 H, s); 13C NMR (CD3OD) 121.96, 122.75, 129.36, 132.24, 139.52, 149.54, 167.75; anal. calc. for C7H4BrNO4 +0.1 ethyl acetate, C: 34.88, H: 1.90, N: 5.50; found, C: 34.68, H: 1.86, N: 5.82.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
18.29 g
Type
reactant
Reaction Step Two
[Compound]
Name
160C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C7H4BrNO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11].N1C=CC=CC=1.[O-:18][Mn](=O)(=O)=O.[K+].[OH2:24]>>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]([OH:18])=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
23 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
46 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
18.29 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
160C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
C7H4BrNO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added carefully
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with boiling water
EXTRACTION
Type
EXTRACTION
Details
made acidic and extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
washed with hexanes
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 3.72 g (65.4%)

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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